molecular formula C16H21NO4S2 B049290 N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 58754-96-4

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B049290
CAS RN: 58754-96-4
M. Wt: 355.5 g/mol
InChI Key: UECHDXYRJNIXPD-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural versatility and functional adaptability of these compounds allow for extensive exploration in the synthesis of novel therapeutic agents.

Synthesis Analysis

Synthesis methods for benzenesulfonamide derivatives often involve multi-step reactions, including the coupling of sulfonyl chlorides with amines or the functionalization of existing sulfonamide frameworks to introduce new substituents. Techniques such as copper-mediated coupling and gold(I)-catalyzed reactions are employed to achieve complex structures with high specificity and yield (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using techniques like X-ray crystallography, which reveals details about crystal packing, hydrogen bonding, and overall molecular conformation. These studies provide insights into the stereochemical properties and potential interaction sites of the molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a range of chemical reactions, including cyclization, oxidation, and group migration processes. These reactions are crucial for the synthesis of complex molecules with specific biological functions. Gold(I)-catalyzed oxidation and alkynyl migration/cyclization cascades are examples of reactions used to synthesize highly substituted sulfonamide derivatives (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Scientific Research Applications

Photosensitizer Applications in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds possess high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. The synthesized zinc phthalocyanine, characterized for its spectroscopic, photophysical, and photochemical properties, demonstrates potential as Type II photosensitizers for cancer treatment in PDT, highlighting their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds exhibit significant antimycobacterial activity, with some derivatives showing higher efficacy than existing treatments. This highlights the potential of benzenesulfonamide derivatives in developing new treatments for tuberculosis, providing a foundation for further investigation into their therapeutic applications (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHDXYRJNIXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

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